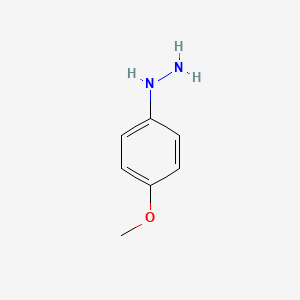

(4-Methoxyphenyl)hydrazine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (4-Methoxyphenyl)hydrazine can be synthesized through the reduction of 4-methoxy-nitrobenzene using hydrazine hydrate in the presence of a catalyst such as palladium on carbon. Another common method involves the diazotization of p-anisidine followed by reduction with stannous chloride in hydrochloric acid .

Industrial Production Methods: Industrial production typically follows the diazotization route due to its efficiency and scalability. The process involves:

- Diazotization: p-Anisidine is treated with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.

- Reduction: The diazonium salt is then reduced using stannous chloride in hydrochloric acid to yield this compound .

Analyse Chemischer Reaktionen

Types of Reactions: (4-Methoxyphenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be further reduced to form hydrazones.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrazine hydrate and stannous chloride are frequently used.

Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are used under basic conditions.

Major Products:

Azo Compounds: Formed through oxidation.

Hydrazones: Formed through reduction.

Substituted Derivatives: Formed through nucleophilic aromatic substitution

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of derivatives of (4-Methoxyphenyl)hydrazine. For instance, a compound derived from it demonstrated significant anti-proliferative activity against human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells, with IC50 values of 76.4 µg/mL and 45.5 µg/mL respectively . The compound's ability to inhibit cell proliferation indicates its potential as a therapeutic agent in cancer treatment.

Angiogenesis Inhibition

The same derivative was evaluated for its anti-angiogenic properties using the rat aorta angiogenesis assay. Results indicated that it inhibited blood vessel growth significantly, with an IC50 value of 56.9 µg/mL . This suggests that this compound derivatives could be developed into drugs targeting angiogenesis in tumors.

Tyrosinase Inhibition

Another study focused on the synthesis of compounds containing the (4-methoxyphenyl) moiety for their tyrosinase inhibitory potential. The most potent derivative exhibited an IC50 value of 55.39 ± 4.93 µM, showcasing its potential in treating hyperpigmentation disorders .

Organic Synthesis

Synthesis of Hydrazones

this compound is utilized in synthesizing various hydrazones, which are important intermediates in organic chemistry. These hydrazones have applications ranging from pharmaceuticals to agrochemicals. A notable synthesis involved the reaction of this compound with different carbonyl compounds to yield diverse hydrazone derivatives .

Cross-Coupling Reactions

The compound has been employed in cross-coupling reactions with aryl halides to form aryl hydrazines efficiently. For example, reactions involving electron-rich chloroarenes yielded high percentages of this compound under optimized conditions . This method enhances the efficiency of synthesizing complex organic molecules.

Material Science

Polymer Chemistry

this compound derivatives are also explored for their potential in polymer chemistry, particularly in synthesizing polymers with specific functional properties. The incorporation of hydrazine groups into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for advanced material applications .

Case Study 1: Anti-Cancer Compound Development

A study evaluated a series of this compound derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the phenyl ring significantly influenced biological activity, leading to the identification of several promising candidates for further development as anti-cancer agents.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound hydrochloride demonstrated improved yields through modified reaction conditions, reducing production costs and time while maintaining high purity levels . This advancement is crucial for scaling up production for industrial applications.

Summary Table: Applications and Findings

Wirkmechanismus

The mechanism of action of (4-Methoxyphenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in organic molecules. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The methoxy group enhances its reactivity by stabilizing the intermediate species formed during reactions .

Vergleich Mit ähnlichen Verbindungen

Phenylhydrazine: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.

4-Methylphenylhydrazine: Has a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.

4-Chlorophenylhydrazine: Contains a chlorine atom, which significantly alters its reactivity and applications.

Uniqueness: (4-Methoxyphenyl)hydrazine is unique due to the presence of the methoxy group, which enhances its nucleophilicity and stabilizes reaction intermediates. This makes it particularly useful in organic synthesis and pharmaceutical research .

Biologische Aktivität

(4-Methoxyphenyl)hydrazine, also known as p-methoxyphenylhydrazine, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its anticancer, antioxidant, and glycation-inhibiting activities, supported by relevant case studies and research findings.

This compound has the molecular formula C8H10N2O and is characterized by the presence of a methoxy group attached to a phenyl ring. Its structure allows for various chemical reactions, making it a versatile compound in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, compounds derived from this hydrazine have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against MDA-MB-231

A study evaluated the cytotoxic effects of novel derivatives on the MDA-MB-231 breast cancer cell line. The results indicated a reduction in cell viability by up to 46% , demonstrating the potential of these compounds as anticancer agents .

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| Derivative 1 | MDA-MB-231 | 43.7 ± 7.4 |

| Derivative 2 | MDA-MB-231 | 44.6 ± 8.0 |

| Derivative 3 | MDA-MB-231 | 46.2 ± 5.0 |

Antioxidant Activity

The antioxidant properties of this compound derivatives have also been investigated. These compounds exhibit significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.

The antioxidant activity is believed to be linked to their ability to donate electrons and neutralize free radicals. This property is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antiglycation Activity

Another significant biological activity of this compound is its ability to inhibit glycation processes, which are implicated in diabetes and aging.

Research Findings

A series of studies assessed the antiglycation potential of various derivatives. The IC50 values for these compounds ranged from 216.52 µM to 748.71 µM , indicating varying degrees of effectiveness compared to rutin, a standard antiglycation agent .

| Compound | IC50 (µM) | Comparison to Rutin |

|---|---|---|

| Compound 1 | 216.52 ± 4.2 | More Active |

| Compound 3 | 289.58 ± 2.64 | Comparable |

| Compound 6 | 227.75 ± 0.53 | More Active |

| Rutin | 294.5 ± 1.5 | Standard |

Q & A

Q. Basic: What are the primary synthetic methodologies for preparing (4-Methoxyphenyl)hydrazine derivatives in drug discovery?

Answer:

this compound derivatives are synthesized via:

- Hantzsch reaction : Reacting α-bromacetophenones with thiosemicarbazide to form thiazole-hydrazine hybrids, followed by condensation with tetrahydro-3H-azepin derivatives to yield cardioprotective agents .

- Hydrazinolysis : Heating ethyl esters (e.g., ethyl-5-(4-methoxyphenyl)pyrazole-3-carboxylate) with hydrazine hydrate in ethanol to produce hydrazides, which are further functionalized with carbon disulfide or other electrophiles .

- Indole formation : Reacting 3-acetonyl-5-cyano-1,2,4-thiadiazole with this compound hydrochloride to selectively generate 5-methoxy-2-methylindole derivatives, avoiding competing pathways seen with unsubstituted phenylhydrazine .

Q. Basic: How are this compound derivatives characterized analytically?

Answer:

Key techniques include:

- Spectroscopy :

- Elemental analysis : Validating purity and stoichiometry (e.g., C 56.89%, N 24.12% for pyrazole-hydrazine hybrids) .

Q. Advanced: How can computational studies guide the design of hydrazine-catalyzed reactions?

Answer:

- Mechanistic insights : Density functional theory (DFT) reveals that [2.2.2]-bicyclic hydrazine catalysts lower activation barriers for cycloreversion steps in carbonyl–olefin metathesis compared to [2.2.1]-analogs .

- Optimization : Computational screening of six hydrazines identified steric and electronic factors critical for rate enhancement, validated experimentally via substrate scope studies .

Q. Advanced: What strategies resolve contradictions in substituent effects during heterocycle synthesis?

Answer:

- Substituent-directed reactivity : The 4-methoxy group in phenylhydrazine suppresses competing pathways (e.g., pyrazole vs. pyrazol-4-yl formation) by stabilizing intermediates via resonance. For example, phenylhydrazine yields mixed products, while 4-methoxyphenylhydrazine selectively forms indoles .

- Comparative analysis : Systematic substitution of the aryl group (e.g., 4-NO₂ vs. 4-OCH₃) in hydrazine derivatives clarifies electronic effects on reaction selectivity .

Q. Advanced: How are structure-activity relationships (SARs) evaluated for pharmacological applications?

Answer:

- Cardioprotective activity : Derivatives like N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide are tested in hypoxia models, showing 13.2% greater efficacy than levocarnitine in reducing smooth muscle contractility .

- Antioxidant screening : DPPH radical scavenging assays compare derivatives to ascorbic acid. For example, hydrazide 36 exhibits 1.35-fold higher activity due to naphthalene conjugation enhancing radical stabilization .

Table 1: Antioxidant Activity of Selected Derivatives vs. Ascorbic Acid

| Compound ID | DPPH Scavenging (Relative to Ascorbic Acid) | Key Substituent |

|---|---|---|

| 36 | 1.35× | 2-Naphthalene |

| 39 | 1.37× | Isoindolinone |

| 29 | 1.26× | Thiophene |

Q. Advanced: What methodologies optimize reaction conditions for hydrazine-based catalysts?

Answer:

- Solvent and temperature control : Cycloaddition steps in carbonyl–olefin metathesis require polar aprotic solvents (e.g., DMF) and 80–100°C to stabilize zwitterionic intermediates .

- Catalyst tuning : Experimental validation of computationally predicted [2.2.2]-hydrazines shows enhanced turnover frequencies (TOFs) by 40% compared to earlier catalysts .

Q. Advanced: How is catalytic decomposition of hydrazine derivatives explored for hydrogen production?

Answer:

- Mechanistic studies : Low-temperature (<100°C) decomposition on transition metal catalysts (e.g., Rh, Ir) produces H₂ and N₂ via N–N bond cleavage, while high-temperature routes favor NH₃ formation .

- Fuel cell applications : Hydrazine monohydrate decomposition yields impurity-free H₂, achieving 50% higher density-specific impulse than traditional hydrazine in propulsion systems .

Q. Advanced: How are intermediates like 2-(4-methoxyphenyl)hydrazine carboxamide utilized in radiopharmaceuticals?

Answer:

- Radioligand synthesis : Cyclization of 2-(4-methoxyphenyl)hydrazine carboxamide with benzoyl chloride forms triazole cores for PET tracers targeting COX-1. Fluorine-18 labeling is achieved via O-benzyl deprotection and fluoroalkylation .

- Yield optimization : Stepwise reactions (e.g., amidation, cyclization) proceed in >65% yield under mild basic conditions (KOH/EtOH) .

Q. Advanced: How do methodological differences impact preclinical evaluation of cardioprotective agents?

Answer:

- In vitro models : Isolated rat heart assays measure contractile response to hypoxia, comparing derivatives to standards like mildronate. Statistical significance (p<0.05) is assessed via ANOVA .

- Dose-response profiling : EC₅₀ values for smooth muscle relaxation are determined using cumulative dosing (1–100 μM), with derivatives showing sub-micromolar potency .

Q. Advanced: What synthetic routes enable scalable production of apixaban intermediates?

Answer:

- Multi-step synthesis : this compound reacts with ethyl 2-chloroacetate in toluene under basic conditions (triethylamine) to form key intermediates. Heating at 85–90°C for 2 hours ensures >90% conversion .

- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates intermediates with ≥98% purity, confirmed by HPLC .

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-4-2-6(9-8)3-5-7/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRSIFAEUCUJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188269 | |

| Record name | (4-Methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3471-32-7 | |

| Record name | (4-Methoxyphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3471-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxyphenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.